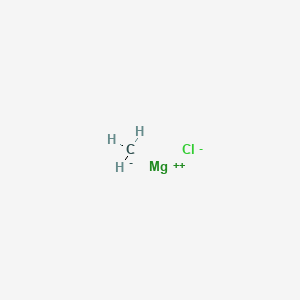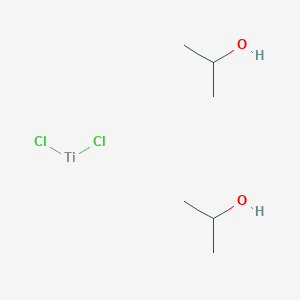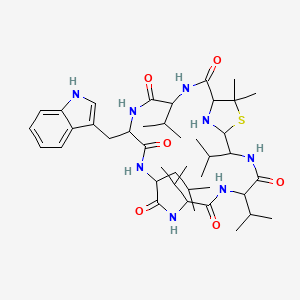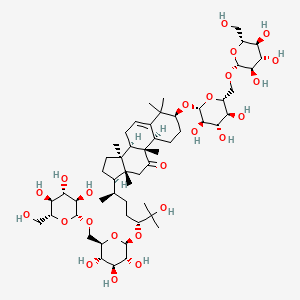
magnesium;carbanide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;carbanide;chloride is a compound that consists of magnesium, carbon, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;carbanide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.
Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.
Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Magnesium;carbanide;chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.
Vergleich Mit ähnlichen Verbindungen
Magnesium;carbanide;chloride can be compared with other similar compounds such as:
Magnesium carbonate: This compound is used as an antacid and undergoes similar reactions with hydrochloric acid to form magnesium chloride and carbon dioxide.
Magnesium chloride: It is used in various applications, including as a source of magnesium ions in medicine and as a deicing agent.
Magnesium citrate: This compound is used as a dietary supplement and has higher bioavailability compared to other forms of magnesium.
This compound is unique due to its specific combination of magnesium, carbon, and chlorine atoms, which confer distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
magnesium;carbanide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)



![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)


![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)
